2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chlorine atom at the 2-position, an ethyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1-methylimidazole with ethyl chloroformate, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and subsequent hydrolysis steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification and Amidation: Alcohols or amines, typically in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Substitution Products: Derivatives with different substituents at the 2-position.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound.
Esters and Amides: Esterified or amidated derivatives of the compound.
Scientific Research Applications
2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity or bind to receptors, affecting cellular processes. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
2-Chloro-1-methylimidazole: Lacks the ethyl and carboxylic acid groups, leading to different chemical properties and applications.
5-Ethyl-1-methylimidazole: Lacks the chlorine and carboxylic acid groups, resulting in distinct reactivity and uses.
Imidazole-4-carboxylic acid:
Uniqueness: 2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Biological Activity
2-Chloro-5-ethyl-1-methyl-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.
- Molecular Formula : C7H10ClN2O2
- Molecular Weight : 192.62 g/mol
- CAS Number : 869002-61-9
Imidazole derivatives, including this compound, are known for their ability to interact with various biological targets. The compound exhibits a high affinity for several receptors and enzymes, influencing numerous biochemical pathways.
Target Interactions
- Enzymatic Interactions : The compound can act as a ligand for metalloenzymes, potentially inhibiting or enhancing their catalytic activities.
- Receptor Binding : It is known to bind to multiple receptors, which can lead to antiviral, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Research indicates that imidazole derivatives possess notable antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Bacillus subtilis | 14 |
Anticancer Activity
In vivo studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against several cancer cell lines, including breast and liver cancer cells.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast Cancer) | 25 |
HepG2 (Liver Cancer) | 30 |
Pharmacokinetics
The pharmacokinetic profile of this compound shows high solubility in polar solvents, which enhances its bioavailability. Studies suggest that the compound is rapidly absorbed and distributed in biological systems.
Case Studies
- Study on Antiviral Activity : A recent study evaluated the antiviral effects of imidazole derivatives against HIV. The results indicated that compounds similar to this compound inhibited the HIV integrase enzyme by more than 50%, showcasing potential as an antiviral agent .
- Antitumor Efficacy Study : In a study involving various cancer cell lines, the compound exhibited significant antiproliferative effects, particularly in breast and prostate cancer models, highlighting its therapeutic potential in oncology .
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-5-ethyl-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(6(11)12)9-7(8)10(4)2/h3H2,1-2H3,(H,11,12) |
InChI Key |
XAUXGLHMGIHBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N1C)Cl)C(=O)O |
Origin of Product |
United States |
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